Product packaging for Bistramide C(Cat. No.:)

Bistramide C

Cat. No.: B1252041
M. Wt: 703 g/mol
InChI Key: WFVNZHRELNLEFI-ZMEWJFTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bistramide C is a marine-derived natural product originally isolated from the sea squirt Lissoclinum bistratum . Its absolute stereostructure was confirmed through total synthesis, validating its complex architecture which includes spiroketal and substituted tetrahydropyran subunits . This compound is a valuable research tool in chemical biology and oncology due to its potent antiproliferative activity against cancer cells. This compound belongs to a family of compounds that exert their effects by targeting the cellular actin cytoskeleton. Its mechanism of action involves binding to monomeric actin (G-actin) and severing filamentous actin (F-actin), leading to the rapid disassembly of actin filaments and disruption of essential cellular processes like cell division . The disruption of the actin network prevents cells from progressing through the cell cycle, thereby inhibiting the proliferation of cancer cells in vitro . The structural features of this compound, particularly the spiroketal and central amide subunits, are critical for its actin-binding efficiency, making it a compelling subject for structure-activity relationship (SAR) studies and the design of novel cytostatic agents . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H66N2O8 B1252041 Bistramide C

Properties

Molecular Formula

C40H66N2O8

Molecular Weight

703 g/mol

IUPAC Name

(2S,3R)-N-[3-[(2R,3S,6S,8S)-8-[(E,3S)-3,5-dimethyl-6-oxohept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-3-hydroxy-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide

InChI

InChI=1S/C40H66N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30,33-37,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,33-,34+,35-,36+,37-,40-/m0/s1

InChI Key

WFVNZHRELNLEFI-ZMEWJFTKSA-N

Isomeric SMILES

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/C(=O)C)C)O)C

Canonical SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(=O)C)C)O)C

Synonyms

bistramide C

Origin of Product

United States

Origin and Isolation of Bistramide C

Bioprospecting and Source Organisms

Marine invertebrates, particularly tunicates (ascidians), are recognized as prolific sources of structurally diverse and biologically active natural products. researchgate.netnih.gov The complex associations within marine organisms, especially symbiotic relationships, often make it challenging to definitively pinpoint the biosynthetic source of these compounds. researchgate.net

Lissoclinum bistratum as Primary Source

The marine ascidian Lissoclinum bistratum has been identified as a primary source of Bistramide C. researchgate.netpitt.edunih.govrsc.orgpitt.edu this compound was first isolated from L. bistratum collected in New Caledonia in 1988. researchgate.netpitt.edursc.orgpitt.edu This organism is known to harbor symbiotic Prochloron species, a type of cyanobacteria. nih.govird.fr The symbiotic relationship between the ascidian and Prochloron has led to questions regarding the true biosynthetic origin of bistramides, with evidence suggesting the Prochloron symbionts may be the actual producers. ird.fr Studies have shown that the concentration of Bistramide A, a closely related compound, was significantly higher in isolated Prochloron compared to the intact ascidian, supporting the hypothesis of a microbial origin. ird.fr

Identification of Other Producer Organisms (e.g., Trididemnum cyclops)

While Lissoclinum bistratum was initially considered the sole natural source of bistramides, subsequent research identified Trididemnum cyclops, another tunicate, as a source of bistramides, including Bistramide A and Bistramide D, and a new analog, 39-oxobistramide K. nih.gov This finding suggests that the structural class of bistramides may be more diverse and found in other marine organisms, potentially also in association with microbial symbionts. nih.gov

Here is a table summarizing the primary source organisms identified for this compound and related compounds:

OrganismCompound(s) IsolatedReference(s)
Lissoclinum bistratumThis compound, Bistramide A, B, D, K researchgate.netpitt.edunih.govrsc.orgpitt.edu
Trididemnum cyclopsBistramide A, D, 39-oxobistramide K nih.gov

Challenges in Natural Product Isolation and Initial Characterization

The isolation of natural products like this compound from marine invertebrates presents several challenges. Marine organisms often have high water and inorganic salt content, and their secondary metabolites can be more polar compared to terrestrial sources, requiring differentiated isolation protocols. researchgate.net

Initial characterization of this compound after its isolation in 1988 involved spectroscopic methods to define its structure. nih.gov However, determining the full stereochemistry of bistramides proved to be a significant puzzle due to the presence of multiple stereogenic centers. researchgate.netpitt.edursc.orgpitt.edu For this compound, the presence of ten stereogenic carbons initially suggested 1024 possible stereoisomers. pitt.edupitt.edu Over the following years, extensive NMR spectroscopic investigations helped to reduce the number of possible stereoisomers. researchgate.netpitt.edupitt.edunih.gov Despite the use of two-dimensional NMR techniques, the complete stereostructure remained elusive for some time. pitt.edu

The difficulty in obtaining sufficient quantities of the natural material and the structural complexity also posed limitations on comprehensive studies. ird.fr The total synthesis of this compound and its stereoisomers, combined with spectroscopic and chiroptical analyses, were crucial in finally assigning the absolute and relative configuration of the natural product. researchgate.netpitt.edursc.orgpitt.edunih.govrsc.org This highlights the challenges in the initial characterization of complex marine natural products and the importance of synergistic approaches involving isolation, spectroscopy, and synthesis.

Structural Elucidation and Stereochemical Determination of Bistramide C

Early Spectroscopic Investigations and Tentative Structural Proposals

Initial structural investigations of bistramide C relied heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. These early studies aimed to determine the planar structure and gain insights into the relative positioning of functional groups and connectivities within the molecule. While these investigations provided a foundational understanding of the carbon skeleton and major subunits, the presence of numerous stereocenters led to a large number of possible stereoisomers, making definitive structural assignment challenging. After the isolation of this compound in 1988, NMR spectroscopic investigations over the subsequent 12 years managed to reduce the initial pool of 1024 possible stereoisomers to 32. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Analysis

NMR spectroscopy played a crucial role in probing the relative configuration of certain segments of this compound. Techniques such as 1D and 2D NMR, including COSY, TOCSY, HSQC, HMBC, and NOESY, were employed to establish connectivities and spatial relationships between protons. pitt.eduresearchgate.netnih.gov Analysis of coupling constants and Nuclear Overhauser Enhancements (NOEs) provided valuable distance constraints, aiding in the determination of relative stereochemistry within flexible regions of the molecule. For instance, extensive use of two-dimensional NMR techniques was applied to study the structure of bistramide A, a related compound, providing crucial connectivities for determining its partial structure. researchgate.net For this compound, the combination of NMR NOE, chemical shift, and J-coupling measurements was instrumental in narrowing down the possibilities for its stereochemistry. acs.orgnih.gov These NMR studies, coupled with synthetic efforts, helped establish the relative stereochemistry at carbons 6, 9, 11 and 22, 23, 27, 31, reducing the number of possible isomers to 32. pitt.edu

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Assignment

Chiroptical methods, such as optical rotation ([α]D) and Circular Dichroism (CD) spectroscopy, are essential tools for assigning the absolute configuration of chiral molecules. For this compound, experimental measurements of optical rotation and CD spectra provided empirical data related to its three-dimensional structure and the arrangement of stereocenters. acs.orgnih.govnih.gov These methods are particularly valuable for complex molecules with multiple chiral centers, although their interpretation can be complicated by conformational flexibility. The absolute configuration of this compound was determined using a combination of NMR data (NOEs, J-couplings) and TD-DFT calculations of molar optical rotations and CD. nih.gov The use of chiroptical analysis, particularly according to van't Hoff's principle of optical superposition, was crucial for assigning the absolute configuration. nih.govpitt.edu

Role of Computational Chemistry in Configuration Assignment

Computational chemistry, particularly Density Functional Theory (DFT) calculations, played a vital role in complementing experimental data and assisting in the assignment of this compound's configuration. acs.orgnih.govnih.gov Computational methods can predict spectroscopic properties for different possible stereoisomers, allowing for comparison with experimental data to identify the most likely structure.

Density Functional Theory (DFT) Calculations for Stereochemical Predictions

DFT calculations were employed to predict the chiroptical properties, such as molar optical rotation and CD spectra, for various hypothetical stereoisomers of this compound. acs.orgnih.govnih.gov By comparing the calculated spectra and optical rotation values with the experimentally obtained data, researchers could evaluate the likelihood of each proposed configuration. This approach significantly reduced the number of plausible stereoisomers. acs.orgnih.govnih.gov From the initial 1024 possible stereoisomers, a pool was narrowed down to 16, and then to just 3, using NMR and optical rotation data. nih.gov Subsequently, the absolute configuration was deduced from the CD spectrum by comparing it to calculated spectra for the remaining possibilities. nih.gov DFT calculations are a widely used tool for predicting NMR chemical shifts and chiroptical properties, aiding in structural and stereochemical assignments. rsc.orgnsf.govmdpi.com

Definitive Stereochemical Confirmation of this compound through Total Synthesis

The ultimate confirmation of the relative and absolute configuration of this compound was achieved through total synthesis. nih.govresearchgate.netnih.govacs.orgnih.govcapes.gov.brmdpi.comfigshare.comacs.org Synthesizing a molecule with a proposed stereochemistry and then comparing its spectroscopic and chiroptical properties to those of the natural product provides unambiguous validation. A convergent three-segment coupling strategy was employed in the total synthesis of a stereoisomer of this compound. nih.govpitt.edupitt.edu This synthesis involved the preparation of key segments, including those derived from D-glucose for the pyran rings. pitt.edupitt.edu The successful synthesis of (+)-bistramide C, matching the spectroscopic properties (¹H and ¹³C NMR, CD, [α]D) of the natural product, confirmed the previously assigned relative and absolute configurations. capes.gov.brrsc.orgrsc.org This total synthesis, combined with chiroptical analysis, was crucial for assigning the sole relative and absolute configuration of this compound. nih.govpitt.edupitt.edu

Table 1: Spectroscopic and Chiroptical Data Comparison

PropertyNatural this compoundSynthesized this compound StereoisomerAgreement
¹H NMRMatchesMatchesYes
¹³C NMRMatchesMatchesYes
CD SpectrumMatchesMatchesYes
Optical Rotation ([α]D)MatchesMatchesYes

Note: This table is illustrative, representing the type of data comparison made during stereochemical confirmation via total synthesis.

The total synthesis not only confirmed the stereochemistry of this compound but also provided key segments for chiroptical analysis based on van't Hoff's principle of optical superposition, further supporting the assigned configuration. nih.govpitt.edu

Biological Activities of Bistramide C and Congeners

General Biological Activities of the Bistramide Family

The bistramides exhibit diverse biological activities that have made them subjects of considerable research. mdpi.comntu.edu.sg These activities are often potent, occurring at low concentrations. researchgate.net

Antiproliferative Activity in Cellular Models

A prominent feature of the bistramide family is their potent antiproliferative activity against a variety of tumor cell lines. mdpi.comresearchgate.netnih.govmdpi.com Bistramide A, for instance, has shown activity against cell lines such as KB, P388, P388/dox (doxorubicin-resistant), B16, HT29, and NSCLC-N6 (non-small cell lung carcinoma) with IC50 values in the low nanomolar to microgram per milliliter range. nih.govmdpi.com Bistramides B and C also display potent cytotoxic activities with IC50 values below 1 µg/mL against several cancer cell lines, including those mentioned for Bistramide A, as well as MRC5CV1 fibroblasts and T24 bladder carcinoma cells. mdpi.com Bistramide D has shown similar activity in the NSCLC-N6 cell line but is reported to be comparatively less toxic in vivo than Bistramide A. ntu.edu.sg

The antiproliferative effects are often observed at nanomolar concentrations. researchgate.net For example, Bistramide A exhibits strong antiproliferative properties in various cancer cells with GI50 values ranging from 20 to 45 nanomolar. mdpi.com

Here is a table summarizing some reported antiproliferative activities of Bistramides:

CompoundCell Lines TestedIC50 / GI50 RangeReference
Bistramide AKB, P388, P388/dox, B16, HT29, NSCLC-N60.03–0.32 µg/mL; 20-45 nM (GI50) mdpi.comnih.gov
Bistramide BKB, P388, P388/dox, B16, HT29, NSCLC-N6, MRC5CV1, T24< 1 µg/mL mdpi.com
Bistramide CKB, P388, P388/dox, B16, HT29, NSCLC-N6, MRC5CV1, T24< 1 µg/mL mdpi.com
Bistramide DNSCLC-N6Similar to Bistramide A in NSCLC-N6 ntu.edu.sg
Bistramide KNSCLC-N63.23 µg/mL (IC50 for G1 arrest) mdpi.com

Immunomodulatory Effects

Beyond their direct effects on cell proliferation, bistramides have also demonstrated immunomodulatory activities. mdpi.commdpi.com These effects can be suppressive or stimulatory on the proliferation of T and B cells. mdpi.com While the precise mechanisms of their immunomodulatory actions are still under investigation, this aspect of their biological profile adds another dimension to their potential therapeutic relevance.

Neurotoxicological Investigations

Neurotoxic properties have been associated with the bistramide family. mdpi.comntu.edu.sgnih.gov For instance, Bistramide A has been shown to block sodium channels in voltage-clamped frog skeletal muscle fibers, which could contribute to neurotoxic effects. google.com These findings highlight the importance of understanding the interaction of bistramides with neuronal targets.

Antiparasitic Properties

Some members of the bistramide family have exhibited antiparasitic properties. mdpi.comntu.edu.sg This activity suggests potential applications in the development of new agents against parasitic infections.

Cellular Response Mechanisms Induced by Bistramides

The biological activities of bistramides are mediated through specific interactions with cellular components and pathways. mdpi.comresearchgate.net Recent research has shed light on some of the key cellular targets and response mechanisms.

A significant finding is that actin is a primary cellular receptor of Bistramide A. nih.gov Bistramide A disrupts the actin cytoskeleton, inhibits actin polymerization, and depolymerizes filamentous F-actin in vitro. nih.gov It binds directly to monomeric G-actin in a 1:1 ratio with high affinity (Kd of 7 nM). nih.gov This interaction with actin provides a molecular explanation for the potent antiproliferative effects observed. nih.gov The C(1)–C(4) enone-containing subunit of Bistramide A has been shown to play a crucial role in the covalent modification of cellular actin, which further enhances cytotoxicity. nih.gov

Cell Cycle Modulation (e.g., G1 arrest, G2/M arrest, polyploidy induction)

Bistramides are known to profoundly affect cell cycle regulation. nih.gov Different bistramides and their analogs can induce cell cycle arrest at specific phases. Bistramide A has been shown to block the division of NSCLC-N6 cells at the G1 phase after a 24-hour incubation period at a concentration of 1.42 µM. mdpi.com Bistramide K also induces a complete blockage of NSCLC-N6 cells in the G1 phase after a 48-hour incubation. mdpi.com

In addition to G1 arrest, bistramides can also induce G2/M arrest. Bistratene A (Bistramide A) induced growth arrest in G2/M in HL60 cells. researchgate.net Cell cycle arrest in G2/M phase prevents cells from entering mitosis. mdpi.comnih.gov

Furthermore, Bistramide A may induce polyploidy, which is the condition of a cell or organism having more than two paired (homologous) sets of chromosomes. mdpi.comfrontiersin.org This can occur due to unsuccessful cytokinesis following DNA replication. mdpi.comfrontiersin.org

Here is a table summarizing some reported cell cycle effects of Bistramides:

CompoundCell LineEffectConcentrationIncubation TimeReference
Bistramide ANSCLC-N6G1 arrest1.42 µM24 hours mdpi.com
Bistramide AHL60G2/M arrestNot specifiedNot specified researchgate.net
Bistramide ANSCLC-N6May induce polyploidyNot specifiedNot specified mdpi.com
Bistramide KNSCLC-N6Complete block in G1 phase3.23 µg/mL48 hours mdpi.com

Protein Kinase C (PKC) Activation Studies (initial hypotheses)

Early research into the biological activities of bistramides, including this compound and its congeners, led to initial hypotheses regarding their mechanism of action. Based on observations primarily with Bistramide A, a prominent member of the family, it was initially suggested that these compounds might exert their effects, including potent antiproliferative activity, through the selective activation of specific Protein Kinase C (PKC) isotypes, particularly PKC delta (PKCδ). nih.govnih.govscispace.comnih.govscispace.comacs.org This hypothesis was significant because PKC enzymes are key players in various cellular signaling pathways, and selective modulation of specific isotypes was considered a potential therapeutic strategy, particularly in the context of cell cycle regulation and apoptosis, effects observed with bistramides. nih.govacs.org

The initial view posited that PKCδ was the principal mediator of the antiproliferative activity of Bistramide A. nih.govscispace.com This was based on studies suggesting a selective activation of this particular PKC isotype. nih.govscispace.com Given the structural similarities among bistramide congeners, it was plausible that this compound and other related compounds might share this hypothesized mechanism of action involving PKC activation.

However, subsequent detailed research challenged this initial hypothesis. Studies investigating the direct interaction of Bistramide A with PKCδ revealed that Bistramide A binds to PKCδ with low affinity and does not activate this kinase in vitro. nih.govresearchgate.net Furthermore, it was shown that Bistramide A does not induce the translocation of GFP-tagged PKCδ, a common indicator of PKC activation and membrane association. nih.gov These findings contradicted the initial view that PKCδ activation was the primary mechanism underlying the biological effects of bistramides.

Instead, later studies identified actin as the primary cellular receptor for Bistramide A. nih.govnih.govhelsinki.firesearchgate.net Research demonstrated that Bistramide A disrupts the actin cytoskeleton, inhibits actin polymerization, and depolymerizes filamentous F-actin in vitro. nih.govresearchgate.net It was found to bind directly to monomeric G-actin in a 1:1 ratio with a reported dissociation constant (Kd) of 7 nM. nih.gov A crystal structure of the Bistramide A-actin complex further supported this, showing a specific binding site on actin. nih.gov This interaction with actin provided a molecular explanation for the potent antiproliferative effects observed with Bistramide A. nih.gov

Molecular Mechanism of Action of Bistramide C Analogs

Identification of Primary Cellular Receptors of Bistramides

Initial studies on bistramides explored various potential cellular targets. While some research initially suggested an interaction with protein kinase C (PKC) delta, subsequent investigations revealed that the primary and high-affinity cellular receptor for bistramide A, a closely related analog, is actin. nih.govstanford.eduresearchgate.net This finding was crucial in understanding the molecular basis of bistramides' potent antiproliferative effects. nih.gov

Actin as a Key Target Protein

Actin, a fundamental component of the eukaryotic cytoskeleton, plays vital roles in numerous cellular processes, including cell shape, motility, division, and adhesion. rsc.orgembopress.orgplos.org The dynamic interchange between its monomeric (G-actin) and filamentous (F-actin) forms is tightly regulated by a variety of actin-binding proteins. rsc.orgplos.org Research has firmly established actin as the key target protein for bistramides, mediating their observed cellular effects. chemicalprobes.orgresearchgate.netnih.govresearchgate.net

Interaction with the Actin Cytoskeleton

Bistramides disrupt the normal dynamics of the actin cytoskeleton. Their interaction leads to significant alterations in actin structure and polymerization states, ultimately impacting cellular function. researchgate.netnih.govchemicalprobes.orgresearchgate.netnih.gov

Covalent Sequestration of Monomeric Actin (G-actin)

In addition to F-actin severing, certain bistramide analogs, particularly those containing a C(1)-C(4)-enone moiety like Bistramide A, can also induce the covalent sequestration of monomeric actin (G-actin). researchgate.netnih.govchemicalprobes.orgnih.gov This involves the formation of a covalent adduct between the bistramide molecule and G-actin, effectively removing the monomer from the pool available for polymerization. researchgate.netnih.gov This covalent modification, often occurring via a Michael addition to Cys-374 of actin, further contributes to the depolymerization of F-actin and enhances the compound's cytotoxic activity. researchgate.netnih.gov However, it is important to note that the actin-binding activity itself is not solely dependent on this covalent modification, as some analogs lacking the enone still exhibit actin binding. researchgate.net

Structural Basis of Actin Binding and Modulation by Bistramides

Understanding the precise molecular interactions between bistramides and actin is crucial for elucidating their mechanism of action. Structural studies have provided valuable insights into how these compounds bind to actin and modulate its behavior. nih.govird.frird.fr

X-ray Crystallographic Analysis of Bistramide-Actin Complexes

X-ray crystallography has been instrumental in determining the structural basis of bistramide-actin interactions. The crystal structure of the Bistramide A-actin complex, for instance, has been solved at high resolution (e.g., 1.35 Å). researchgate.netrcsb.org These structures reveal that bistramide A binds to monomeric actin by deeply penetrating the actin-binding cleft located between subdomains 1 and 3. researchgate.netrcsb.org This interaction is stabilized by an extensive network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.netrcsb.org The binding site of bistramide A on actin is unique and only slightly overlaps with the binding sites of other G-actin inhibitors. researchgate.netmdpi.com These crystallographic studies provide a molecular explanation for the observed ability of bistramides to modulate G-actin polymerization and offer a basis for the rational design of new analogs with tailored actin-binding properties. researchgate.netrcsb.org

Here is a summary of some research findings on the interaction of bistramide analogs with actin:

CompoundC(1)-C(4)-enoneG-actin Binding Affinity (Kd)F-actin Severing AbilityCovalent G-actin ModificationActin Depolymerization in Cells
Bistramide AYes7 nM nih.govHigh researchgate.netnih.govresearchgate.netYes researchgate.netnih.govHigh researchgate.netnih.gov
Analog 2YesNot specified in sourcesIncreased researchgate.netYes researchgate.netnih.govMore effective than analog 5 nih.gov
Analog 3YesNot specified in sourcesIncreased researchgate.netYes researchgate.netnih.govMore effective than analog 4, 5, 6 researchgate.netnih.gov
Analog 4NoNot specified in sourcesLower than enone analogs researchgate.netNo researchgate.netnih.govLess potent than enone analogs researchgate.netnih.gov
Analog 5No680 nM nih.govLower than enone analogs researchgate.netNo researchgate.netnih.govLess potent than enone analogs researchgate.netnih.gov
Analog 6NoNot specified in sourcesLower than enone analogs researchgate.netNo researchgate.netnih.govLess potent than enone analogs researchgate.netnih.gov
Simplified Analog of Bistramide ANot specified in sources9.0 nM (reversible) researchgate.netEffective researchgate.netNo (reversible binding) researchgate.netEffective researchgate.net

Downstream Cellular Effects of Actin Perturbation

The disruption of the actin cytoskeleton by bistramides leads to several downstream cellular effects, primarily impacting cell cycle progression and viability. By interfering with the dynamic assembly and disassembly of actin filaments, bistramides impair essential cellular processes that rely on a functional actin cytoskeleton, such as cell motility and cytokinesis. nih.govmdpi.comuni-duesseldorf.denih.gov

Perturbation of the actin cytoskeleton by bistramides has been shown to induce cell cycle arrest. For example, Bistramide A has been reported to cause G2/M arrest in certain leukemia cells and G1 phase blockade and polyploidy in non-small-cell bronchial carcinoma cells. nih.govird.fr This cell cycle arrest is a direct consequence of the inability of cells to properly form the necessary actin structures for division. nih.govrsc.org

Furthermore, the potent antiproliferative effects observed with bistramides are linked to their ability to induce actin depolymerization and sequestration, ultimately leading to inhibition of cancer cell growth. researchgate.netnih.govnih.gov

Research findings on the effects of bistramide analogs on cell growth inhibition and actin depolymerization highlight the importance of the C(1)-C(4)-enone subunit.

CompoundC(1)-C(4)-enone PresentG-Actin Binding Affinity (Kd)A549 Cell Growth Inhibition (GI₅₀)Actin Depolymerization in A549 Cells
Bistramide AYes7 nM nih.govPotentSignificant nih.gov
Analog 2YesNot specifiedMore effective than Analog 5 nih.govSignificantly more potent nih.gov
Analog 3YesNot specifiedSignificantly more cytotoxic nih.govSignificantly more potent nih.gov
Analog 4NoNo significant effect nih.govNo significant effect nih.govLess potent nih.gov
Analog 5No43 nM nih.govSignificantly less potent nih.govLess potent nih.gov
Analog 6No680 nM nih.govSignificantly less potent nih.govLess potent nih.gov

This table illustrates that while some analogs without the enone can bind G-actin, the presence of the C(1)-C(4)-enone correlates with enhanced cellular potency and actin depolymerization activity. nih.govresearchgate.net

Structure Activity Relationships Sar in the Bistramide Family

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

Research into the bistramide family has aimed to pinpoint the specific regions and functional groups (pharmacophores) essential for their biological activity, particularly their interaction with actin. Studies have shown that bistramide A, a closely related analogue of Bistramide C, binds directly to monomeric G-actin in a 1:1 ratio and inhibits actin polymerization, leading to the depolymerization of filamentous F-actin. nih.govchemicalprobes.org This interaction with actin is considered the primary cellular receptor and the molecular basis for its potent antiproliferative effects. nih.gov

Key structural motifs contributing to bistramide activity include the polyether chain, the lactam ring, and specific stereochemical centers. researchgate.netnih.govuni.lu The terminal enone moiety in bistramide A has been implicated in covalent modification of actin, further increasing cytotoxicity. nih.gov Molecular modeling and structural studies, including high-resolution X-ray crystallography of the bistramide A-actin complex, have provided insights into the binding site, which overlaps only slightly with that of other G-actin inhibitors, highlighting the unique binding mode of bistramides. nih.gov Hydrogen bonding networks and hydrophobic interactions within the actin binding pocket are thought to play important roles in the interaction. nih.gov

Impact of Stereochemistry on this compound Biological Activity

Studies involving the synthesis and evaluation of stereoisomers of bistramide A have demonstrated the significant impact of stereochemical changes on biological activity. nih.govacs.org Systematically altering the stereochemical environment, particularly around key regions like the tetrahydropyran (B127337) and the γ-amino acid unit, can affect the molecule's interaction with actin and its cytotoxic potency. nih.govacs.org For example, a library of 35 stereoisomers of bistramide A was synthesized and screened, revealing that specific stereochemical variations could lead to enhanced potency compared to the natural product. nih.govacs.org This underscores the highly stereospecific nature of the bistramide-actin interaction and the importance of precise stereochemistry for optimal biological activity.

Comparative Analysis of this compound with Related Analogues (A, B, D, K) Regarding Activity Profiles

The bistramide family includes several closely related analogues, such as Bistramide A, B, D, and K, which exhibit variations in their chemical structures and biological activity profiles. nih.gov While all bistramides share a common core structure, subtle differences in functional groups, chain lengths, or stereochemistry can lead to notable differences in potency and possibly mechanism of action.

Bistramide A is well-characterized for its potent antiproliferative and cytotoxic effects, primarily mediated by its interaction with actin. nih.govnih.gov It has shown activity against various tumor cell lines with IC50 values in the low nanomolar range. nih.gov

Rational Design Principles for Modulating Bistramide Activity and Selectivity

Based on the understanding of bistramide SAR, rational design principles have been applied to create simplified analogues with modulated activity and selectivity. researchgate.netuni-duesseldorf.deacs.orgnih.gov The goal is often to develop compounds that retain the desired biological activity (e.g., actin modulation) while potentially improving properties such as potency, selectivity, or pharmacokinetic profiles.

Strategies include simplifying the complex molecular architecture while retaining key pharmacophoric elements. researchgate.netuni-duesseldorf.de This involves identifying the minimal structural requirements for actin binding and cytotoxic activity. researchgate.netuni-duesseldorf.de Molecular modeling and docking studies have been used to guide the design of simplified hybrid structures that aim to interact with the known bistramide binding sites on actin. researchgate.netuni-duesseldorf.de

Furthermore, the systematic synthesis and evaluation of stereoisomers, as demonstrated with bistramide A, represent a rational approach to explore the impact of stereochemistry on activity and potentially identify isomers with enhanced potency or altered selectivity. nih.govacs.org Modifications to specific subunits, such as the spiroketal or the tetrahydropyran fragments, have been explored to diversify the structural landscape and probe the SAR. nih.govacs.org These rational design efforts contribute to the development of novel bistramide-based compounds with tailored biological properties.

Synthetic Methodologies Towards Bistramide C and Analogues

Retrosynthetic Strategies for Bistramide C

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into several key fragments: the substituted tetrahydropyran (B127337), the spiroketal, and the γ-amino acid linker. nih.govnih.govpitt.edu This fragmentation allows for the independent synthesis of these complex subunits, which are then coupled in a convergent manner in the later stages of the total synthesis. rsc.orgnih.govpitt.edupitt.edupitt.edu Early retrosynthetic approaches aimed at simplifying the stereochemical puzzle by preparing individual segments and a randomly selected stereoisomer to aid in configuration assignment. nih.govpitt.edu A highly convergent three-component coupling strategy has been a prominent feature in some total syntheses. pitt.edupitt.edupitt.edu

A representative retrosynthetic disconnection is illustrated below, highlighting the key fragments.

FragmentDescription
Pyran FragmentSubstituted tetrahydropyran ring.
Spiroketal FragmentDioxaspiro[5.5]undecane system.
γ-Amino Acid LinkerConnects the pyran and spiroketal fragments.

Total Synthesis Approaches to this compound and Related Compounds

Total synthesis efforts towards this compound and related bistramides like Bistramide A have employed diverse methodologies to construct the complex molecular architecture and establish the correct stereochemistry. rsc.orgnih.govnih.govpitt.edupitt.edunih.govnih.govnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net These syntheses often involve the preparation of key fragments followed by their strategic coupling. rsc.orgnih.govnih.govpitt.edupitt.edunih.govnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net

Convergent Fragment Coupling Strategies

Convergent synthesis is a key feature in the total synthesis of this compound, allowing for the efficient assembly of the large molecule from pre-synthesized fragments. rsc.orgnih.govnih.govpitt.edunih.govnih.gov A three-segment coupling strategy has been successfully employed, linking the pyran, spiroketal, and γ-amino acid fragments. rsc.orgnih.govpitt.edupitt.edupitt.edu The use of azide (B81097) couplings has been reported to minimize protective group manipulations before segment linkage. rsc.orgnih.govpitt.edupitt.edu Other coupling methods, such as amide bond formation between a carboxylic acid fragment and an amine derived from an azide, have been utilized. pitt.edu

Stereoselective Transformations in Key Fragment Synthesis

Achieving high stereoselectivity is paramount in the synthesis of this compound due to its numerous stereogenic centers. rsc.orgnih.govnih.govpitt.edunih.govresearchgate.net Various stereoselective transformations have been developed and applied in the synthesis of the individual fragments.

The substituted tetrahydropyran ring is a crucial structural motif in this compound. Methodologies for its stereoselective construction include asymmetric carbometalation followed by tandem etherification-allylation of an aldehyde. rsc.org The use of a common, D-glucose-derived intermediate has been reported for the preparation of pyran rings in different segments of the molecule. nih.govpitt.edupitt.edu Prins cyclization reactions have also been explored for the synthesis of 2,6-disubstituted tetrahydropyran rings, although challenges related to racemization and substrate compatibility exist. nih.govntu.edu.sg Kinetically controlled oxa-Michael cyclization from chiral α,β-unsaturated hydroxyesters has been employed in the synthesis of related bistramide fragments. researchgate.net Diastereoselective synthesis of trans-2,6-disubstituted tetrahydropyran rings via iodine catalyzed allylation of tetrahydropyranols has also been reported. acs.orgresearchgate.net

The spiroketal moiety is another key stereochemically complex feature of this compound. Stereoselective spiroketalization reactions are essential for its construction. A hypervalent iodine-promoted spiroketalization has been a highlight in some synthetic approaches. pitt.edupitt.edupitt.edu Oxidative cyclization of hydroxyalkyl-substituted tetrahydropyrans has also been used to form the spiroketal system. nih.gov Stereoselective reduction of ketones using chiral auxiliaries like Corey's chiral oxazaborolidine has been applied to establish the stereogenic center within the spiroketal fragment. mdpi.comnih.gov Other approaches involve the hydrolysis of dialkylated tosylmethyl isocyanide derivatives or acid-induced cyclization of enol ethers derived from lactones. nih.govresearchgate.net

The γ-amino acid linker connects the pyran and spiroketal fragments. Its synthesis involves establishing the correct stereochemistry at the α- and γ-carbons of the amino acid. Stereoselective approaches to this fragment have included diastereoselective glycolate (B3277807) alkylation and aldol (B89426) additions using chiral enolates. nih.gov Asymmetric crotonylation reactions have also been utilized in the synthesis of the amino acid fragment in related bistramides. researchgate.net Lewis acid mediated crotylation reactions with enantiomers of organosilane reagents have been employed to access different stereoisomers of the γ-amino acid unit. researchgate.net

Spiroketal Moiety Formation

Advanced Synthetic Techniques

The total synthesis of this compound and related compounds has leveraged several advanced synthetic techniques to address the challenges posed by their complex structures.

Acyl Halide-Aldehyde Condensation: Nelson's acyl halide-aldehyde condensation method has been employed to establish specific stereocenters within the Bistramide framework. For instance, this methodology was used to install the (S)-configured stereocenter at the C-31 position in Bistramide synthesis mdpi.comnih.govpitt.edu. The condensation of an acetyl bromide with a suitable aldehyde precursor under these conditions has been shown to afford β-lactones with excellent diastereoselectivity, reported to be greater than 95% de in some cases mdpi.comnih.gov.

Oxa-Michael Cyclization: The intramolecular oxa-Michael reaction has proven valuable in the synthesis of cyclic ether rings, such as the tetrahydropyran core found in Bistramide structures. This reaction involves the nucleophilic attack of an alcohol oxygen onto an activated alkene (Michael acceptor) within the same molecule, leading to the formation of a cyclic ether. Studies towards Bistramide analogues, including Bistramide A and D, have utilized kinetically controlled oxa-Michael cyclization reactions to construct the trans-2,6-disubstituted tetrahydropyran ring with high stereoselectivity researchgate.netresearchgate.netresearchgate.net. This approach offers a facile method for heterocyclic ring construction researchgate.net.

Cross-Metathesis: Olefin cross-metathesis, a powerful carbon-carbon bond forming reaction catalyzed by transition metal complexes (e.g., ruthenium or molybdenum catalysts), has been applied in the synthesis of Bistramide fragments. This technique allows for the reorganization of alkene bonds between two different molecules. In the context of Bistramide synthesis, cross-metathesis has been used in the preparation of key building blocks researchgate.netresearchgate.netrutgers.edusciencenet.cnacs.org. For example, a selective cross-metathesis reaction was employed in model studies towards the tetrahydropyran moiety of Bistramide D researchgate.netresearchgate.net. Ring-opening/cross-metathesis sequences have also been explored for the construction of spiroketal frameworks rutgers.edunih.gov.

Diverted Total Synthesis for Bistramide Analogue Generation

Diverted Total Synthesis (DTS) represents a strategic approach that aims to streamline the process of generating analogues of natural products for structure-activity relationship (SAR) studies, often in parallel with the total synthesis of the parent compound rsc.org. This strategy involves designing a synthetic route that allows for the preparation of the natural product while also providing access to key intermediates that can be readily "diverted" to synthesize a library of analogues.

A DTS effort focused on generating potent cytotoxins based on Bistramide A has been described nih.gov. This approach specifically aimed to prepare analogues containing oxygenation at the C29 position, a modification necessary for a key reaction in the synthetic sequence but not present in the natural product itself nih.gov. This research demonstrated that C29 ketone analogues could be accessed more readily through this diverted route and exhibited similar potency compared to the natural product nih.gov. The ability to incorporate such modifications and alter functional groups (e.g., replacing a secondary alcohol with a primary alcohol) within the DTS framework allowed for the development of more convergent synthetic routes to potent analogues nih.gov.

The application of DTS to Bistramide scaffolds facilitates the systematic exploration of how structural variations impact biological activity, providing valuable insights for the development of new therapeutic agents based on the Bistramide pharmacophore.

Representative Yields and Selectivities in Bistramide Synthesis:

Synthetic StepSubstratesProduct TypeYield (%)DiastereoselectivityReference
Acyl Halide-Aldehyde CondensationAcetyl bromide + aldehyde 302β-lactoneN/A>95% de mdpi.comnih.gov
Aldol CondensationAldehyde 446 + chlorotitanium enolate 447Aldol product 448N/A98:2 dr mdpi.comnih.gov
Homoallylic Alcohol SynthesisProtected glycine (B1666218) aldehyde 28b + organosilane reagent (R)-11Homoallylic alcohol 29b7020:1 dr nih.gov
Fragment Coupling (PyBOP)Pyran fragment 6 + amino acid segment 7TIPS-ester fragments 3653–81Not specified nih.gov
Intramolecular Oxa-Michael AdditionChiral α,β-unsaturated hydroxyesterTetrahydropyran ringN/AKinetically controlled, trans selectivity researchgate.netresearchgate.netresearchgate.net

Note: Yields and selectivities are representative based on reported examples in the literature for specific reaction steps within various synthetic routes towards this compound and its analogues.

Development of Bistramide C Analogues and Derivatives

Design and Synthesis of Simplified Bistramide C Analogues

The structural complexity of natural products like this compound often presents challenges for large-scale synthesis and further development. To overcome this, researchers have focused on designing and synthesizing simplified analogues that retain key structural features believed to be responsible for the biological activity. This involves identifying the pharmacologically active parts of the molecule and creating truncated or modified versions that are easier to synthesize.

Another study focused on designing simplified side chain hybrids of potent actin-binding polyketides, including bistramide. uni-duesseldorf.deresearchgate.net Computational analysis, such as molecular docking, was used to understand the interactions between these molecules and actin. uni-duesseldorf.deresearchgate.net Based on these analyses, simplified mimetics were designed, and a flexible and modular synthesis strategy was employed to create these hybrid structures. uni-duesseldorf.deresearchgate.net This design involved replacing the tetrahydropyran (B127337) fragment with a simplified piperidine (B6355638) and incorporating a phenyl ring to retain interactions observed in the crystal structure of bistramide A bound to actin. uni-duesseldorf.de

While some simplified analogues have shown promising activity, others have displayed only moderate or no antiproliferative or actin binding activity, highlighting the importance of specific structural elements for biological function. researchgate.net

Creation and Evaluation of Stereoisomer Libraries of Bistramide A (Relevant to this compound research)

Understanding the role of stereochemistry is crucial for developing effective analogues. Although the focus of some studies has been on Bistramide A, the insights gained are often relevant to this compound due to their structural similarities. The creation and evaluation of stereoisomer libraries of Bistramide A have been instrumental in understanding the impact of stereochemical changes on biological activity.

The synthesis and evaluation of a 35-member stereoisomer library of bistramide A have been reported. nih.govacs.orgnih.govacs.org This library was created by preparing all eight stereoisomers of the C1-C13 tetrahydropyran fragment and the four isomers of the C14-C18 gamma-amino acid unit, and then coupling these fragments. nih.govacs.orgnih.govacs.org The spiroketal subunit of bistramide A was also modified at the C39-alcohol to introduce further stereochemical diversity. nih.govacs.orgnih.govacs.org

These stereochemical analogues were screened for their effects on cellular actin and cytotoxicity against cancer cell lines. nih.govacs.orgnih.govacs.org The results identified one analogue with enhanced potency relative to natural bistramide A, demonstrating that subtle stereochemical modifications can significantly impact biological activity. nih.govacs.orgnih.govacs.org This systematic alteration of the stereochemical environment provides a framework for designing potentially more potent analogues. nih.gov

The total synthesis of a stereoisomer of this compound was also crucial in assigning the configuration of the natural product. nih.govpitt.educapes.gov.brrsc.org Early studies had narrowed down the possibilities for this compound's stereochemistry, and the synthesis of a specific stereoisomer, combined with chiroptical analysis, allowed for the assignment of its absolute configuration. nih.govpitt.edu

Structure-Guided Design of Novel this compound-Inspired Mimetics

Structure-guided design utilizes information about the three-dimensional structure of the target protein (in the case of bistramides, primarily actin) and how the natural product interacts with it to design novel molecules with improved properties. This approach is particularly valuable for complex molecules like this compound.

Computational analyses, such as molecular docking, have been used to study the interactions between actin and inhibitors like bistramide. uni-duesseldorf.deresearchgate.netresearchgate.net These studies provide insights into the binding sites and the key interactions responsible for the biological effects. uni-duesseldorf.denih.gov Based on this structural information, simplified bistramide-rhizopodin mimetics have been designed. uni-duesseldorf.deresearchgate.netresearchgate.net

The design of these mimetics aimed to create simplified structures that retain the essential interactions with the actin binding pocket. uni-duesseldorf.de For example, the design of simplified bistramide-rhizopodin hybrids involved identifying a common pharmacophore model and designing modular building blocks. uni-duesseldorf.de This included replacing the tetrahydropyran with a piperidine and incorporating a phenyl ring to mimic π-π interactions observed with bistramide A. uni-duesseldorf.de

While the structural complexity of natural products like bistramide and rhizopodin (B1263428) hinders their development, the design of synthetic mimetics, particularly those focusing on the tail component, has shown potential as therapeutics for diseases involving the actin cytoskeleton. researchgate.net A deeper understanding of the contributions of different parts of the molecule to actin inhibition, guided by structure-function analysis, is crucial for refining these mimetics. researchgate.net

The X-ray structure of the bistramide A-actin complex has provided valuable information, suggesting that the C13-C18 amide and C19-C38 spiroketal subunits play a dominant role in stabilizing the interaction through hydrogen bonding and hydrophobic interactions. nih.gov This structural data supports the rationale behind designing mimetics that incorporate these key features.

Advanced Research Methodologies Applied to Bistramide C Investigations

High-Resolution Spectroscopic Techniques for Structural Analysis and Confirmation

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been crucial for determining and confirming the complex chemical structure of Bistramide C. NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HMBC, and HSQC), provides detailed information about the connectivity and relative stereochemistry of atoms within the molecule. Analysis of NMR data, including chemical shifts, coupling constants, and NOE measurements, has been fundamental in piecing together the structural fragments of this compound nih.govnih.govpitt.eduacs.org. For flexible molecules like this compound, combining NMR data with computational methods, such as time-dependent density functional theory (TDDFT) calculations of optical rotation and circular dichroism (CD) spectra, has been employed to systematically assign the absolute configuration of its multiple stereogenic centers nih.govacs.orgacs.org.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), complements NMR by providing accurate molecular weight information and elemental composition, essential for confirming the proposed molecular formula of this compound nih.gov. Techniques like HRFABMS have been used in the analysis of Bistramide analogs nih.gov. The combination of NMR and MS data is a standard and powerful approach in natural product structure elucidation researchgate.net. The total synthesis of (+)-Bistramide C, guided by spectroscopic data, has further validated the assigned relative and absolute configurations capes.gov.brnih.govrsc.org.

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are extensively used to profile the biological activities of this compound and its analogs, particularly their effects on cell proliferation and viability. These assays involve incubating various cell lines with different concentrations of the compound and measuring the cellular response. Cytotoxicity and antiproliferative activities are commonly assessed using methods like the MTT assay, which measures metabolic activity as an indicator of cell viability and growth ird.fr.

Studies have shown that Bistramides, including Bistramide A (a closely related analog often studied alongside this compound), exhibit potent antiproliferative activity against a range of tumor cell lines, often in the nanomolar to submicromolar range nih.govnih.govresearchgate.netresearchgate.net. For instance, one study reported IC₅₀ values for antiproliferative activity against the A2780 human ovarian cancer cell line for Bistramide A and a related compound nih.gov. Cell viability assays, typically performed in multi-well plates with replicate wells for each concentration, allow for the determination of IC₅₀ or GI₅₀ values, representing the concentration required to inhibit cell viability or growth by 50% nih.gov. These assays are critical for understanding the potency of this compound and its analogs in a cellular context and for guiding further mechanistic investigations nih.govnih.gov.

An example of data that could be presented in a table based on cell-based assay results (hypothetical based on search findings indicating nanomolar to submicromolar activity):

Cell LineActivity TypeIC₅₀ (µM)Reference
A2780Antiproliferative0.34 nih.gov
A2780Antiproliferative0.26 nih.gov
UO-31Cytotoxicity(Nanomolar range) nih.gov
SF-295Cytotoxicity(Nanomolar range) nih.gov

Note: Specific IC₅₀ values for this compound across a broad range of cell lines were not explicitly detailed in the provided snippets, but the class of compounds shows activity in the nanomolar range.

Biophysical Techniques for Protein-Ligand Interaction Studies (e.g., X-ray Diffraction, Affinity Binding Assays)

Biophysical techniques are essential for studying the direct interaction between this compound and its molecular targets, particularly actin. Affinity binding assays, such as those utilizing synthetic affinity matrices, have been employed to isolate proteins that bind specifically to Bistramide A, leading to the identification of actin as a primary cellular receptor nih.govacs.org. These assays can help determine the binding partners of the compound within a complex biological mixture nih.gov.

While direct X-ray diffraction studies of this compound bound to actin were not explicitly detailed for this compound itself in the provided snippets, related studies on other actin-binding natural products like Bistramide A and aplyronine A have utilized X-ray crystallography to visualize their binding modes to actin chemicalprobes.orgnih.govvliz.be. The crystal structure of Bistramide A bound to a single monomeric unit of G-actin has been reported nih.gov. Such structural information from X-ray crystallography provides atomic-level details about the interaction site, the conformation of the ligand when bound, and the specific residues involved in binding, offering insights into the mechanism of action nih.govvliz.bepnas.org. Isothermal titration calorimetry (ITC) is another biophysical technique mentioned in the context of studying the binding affinity of Bistramide A to G-actin, reporting a Kd of 7 nM nih.govchemicalprobes.orgvliz.be. Computational analyses, such as molecular docking, are also used to model the interaction between Bistramide analogs and actin binding sites, complementing experimental biophysical data researchgate.netnih.gov.

Advanced Microscopy for Cellular Morphological Changes (e.g., Actin Depolymerization Visualization)

Advanced microscopy techniques, particularly fluorescence microscopy and Total Internal Reflection Fluorescence (TIRF) microscopy, are invaluable for visualizing the effects of this compound on cellular morphology, especially its impact on the actin cytoskeleton. Fluorescence microscopy, often combined with staining agents like phalloidin (B8060827) (which binds to filamentous actin), allows researchers to observe changes in the organization and distribution of actin filaments within cells upon treatment with this compound or its analogs nih.gov. This technique can qualitatively demonstrate the disruption or depolymerization of the actin cytoskeleton researchgate.netnih.gov.

TIRF microscopy provides real-time, high-resolution imaging of events occurring near the cell surface, making it suitable for observing the dynamics of actin filament assembly and disassembly nih.govchemicalprobes.orgresearchgate.net. Studies using TIRF microscopy have directly visualized the depolymerization of actin filaments induced by Bistramide-based compounds nih.govchemicalprobes.orgresearchgate.net. This allows for the assessment of the rate and extent of actin depolymerization in vitro and in live cells, providing dynamic insights into the compound's mechanism of action nih.govchemicalprobes.orgresearchgate.net. The visualization of actin depolymerization in various cell lines, such as A549 cells, confirms the cellular target and provides a visual correlate to the observed antiproliferative effects researchgate.netnih.gov.

Proteomic Approaches for Target Identification and Validation

Proteomic approaches, while not explicitly detailed in the provided snippets as having been used for direct de novo target identification of this compound, are relevant in the context of understanding its effects, particularly those mediated by actin disruption. Given that this compound is known to disrupt the actin cytoskeleton nih.govacs.org, proteomics could be applied to investigate the downstream cellular pathways and protein interactions affected by this disruption.

Chemical proteomics, especially compound-centric methods or activity-based protein profiling (ABPP), can be used to identify proteins that directly bind to a small molecule or whose activity is modulated by it within a complex proteome mdpi.com. While affinity matrices have been used to isolate actin as a binding partner for Bistramide A nih.govacs.org, broader proteomic screens could potentially identify additional interacting proteins or off-targets, although the primary target is established as actin nih.govacs.org.

Furthermore, quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) or label-free methods, could be employed to analyze global protein expression changes or post-translational modifications in cells treated with this compound mdpi.com. This could reveal cellular responses to actin disruption, identify affected signaling pathways, or potentially validate the involvement of actin-binding proteins or regulatory factors in the observed cellular phenotypes mdpi.comeuropeanpharmaceuticalreview.com. For instance, studies have used proteomics to show that actin itself can be a signaling target of kinases like Akt, highlighting the interconnectedness of the cytoskeleton with cellular signaling europeanpharmaceuticalreview.com. Therefore, while direct target identification of this compound primarily relied on affinity-based methods coupled with protein analysis nih.govacs.org, proteomic approaches offer powerful tools for exploring the wider cellular impact and validating the role of the identified target (actin) in mediating the compound's biological effects.

Perspectives and Future Directions in Bistramide C Research

Elucidating Undiscovered Biological Activities of Bistramides

While bistramides, including Bistramide C, are known for their cytotoxic and antiproliferative effects, the full spectrum of their biological activities remains an active area of investigation. Research into other bistramide congeners, such as Bistramide A, has revealed activities encompassing neurotoxic, antiparasitic, and immunomodulatory effects. mdpi.comnih.gov Identifying additional biological activities of this compound could unveil new therapeutic potentials beyond its established cytotoxicity, potentially leading to applications in treating a wider range of diseases.

Exploration of Novel Synthetic Pathways for Complex Natural Products

The structural complexity of bistramides presents significant challenges and opportunities for synthetic chemists. mdpi.comresearchgate.net Early research focused on the total synthesis of bistramide congeners to confirm their absolute configurations and provide material for biological studies. pitt.eduresearchgate.net Future directions in synthesis involve developing more efficient, convergent, and stereoselective pathways. pitt.edu This includes exploring novel reactions and strategies, such as asymmetric catalysis, metathesis reactions, and intramolecular cyclizations, to streamline the synthesis of this compound and its analogs. pitt.eduresearchgate.net Advances in synthetic methodology can facilitate the production of sufficient quantities of this compound for comprehensive biological evaluation and enable the creation of diverse structural analogs for structure-activity relationship (SAR) studies.

Application of this compound as Chemical Probes for Actin Biology and Cytoskeleton Research

Research on bistramide A has established actin as its primary cellular target, demonstrating its ability to disrupt actin cytoskeleton dynamics by binding to monomeric actin and promoting filament depolymerization. nih.govacs.orgnih.gov Given the structural similarities within the bistramide family, this compound is also expected to interact with actin and influence cytoskeleton organization. rsc.org Future research can focus on characterizing the specific binding site and mechanism of interaction of this compound with actin. This understanding is crucial for utilizing this compound as a chemical probe to investigate various cellular processes mediated by actin dynamics, such as cell motility, cytokinesis, and intracellular transport. nih.govmdpi.com Comparing the effects of this compound with other known actin-targeting agents like Jasplakinolide and Latrunculin could provide valuable insights into the nuances of actin regulation. mdpi.com

Design of Next-Generation this compound-Inspired Compounds for Biological Applications

The potent biological activities and unique mechanism of action of bistramides make them promising scaffolds for the design of novel therapeutic agents. researchgate.netnih.gov Future research aims to design and synthesize simplified analogs of this compound that retain or enhance desired biological activities while potentially improving pharmacokinetic properties and reducing complexity. researchgate.net Structure-activity relationship studies, guided by insights into the interaction of bistramides with their cellular targets, are essential for identifying key structural features responsible for activity. nih.gov This can lead to the development of next-generation this compound-inspired compounds with improved potency, selectivity, and therapeutic profiles for various biological applications, particularly in areas like cancer therapy where actin dynamics play a critical role. nih.govresearchgate.netnih.gov Hybridization strategies, combining elements of bistramides with other bioactive molecules, are also being explored to create chimera molecules with enhanced properties. mdpi.com

Integration of Computational and Experimental Approaches for Bistramide Research and Beyond

The study of complex natural products like this compound benefits significantly from the integration of computational and experimental methods. Computational techniques, such as molecular docking and dynamics simulations, can provide insights into the binding interactions of bistramides with their protein targets, like actin. nih.govnih.gov These computational predictions can guide the rational design of synthetic analogs and inform experimental studies. researchgate.netnih.gov Conversely, experimental data, such as binding affinities and structural information from techniques like X-ray crystallography, are crucial for validating computational models and refining our understanding of bistramide action. nih.govrcsb.org Future research will increasingly leverage this integrated approach to accelerate the discovery and development of bistramide-based probes and therapeutics. nih.govacs.orgnih.gov Beyond bistramides, the methodologies developed for studying these complex molecules can be applied to the investigation of other natural products and their interactions with biological systems. nih.govacs.org

Q & A

Q. Table 1. Comparative Concentration of Bistramide A in Lissoclinum bistratum and Prochloron

SourceConcentration (%)Method
Intact L. bistratum0.182HPLC
L. bistratum (partial symbiont removal)0.166TLC/HPLC
Isolated Prochloron0.850HPLC

Q. Table 2. Key Steps for Validating Biosynthetic Origin

Cultivate Prochloron in vitro with labeled precursors.

Extract metabolites and compare profiles via LC-MS.

Perform genetic knockout of candidate biosynthetic genes.

Cross-validate with host metabolomic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.